4-Amino Fluconazole Bromide is a derivative of fluconazole, a widely used antifungal agent. This compound is primarily recognized for its potential in treating various fungal infections, particularly in immunocompromised patients. Fluconazole itself is a triazole antifungal that functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The addition of bromine and an amino group enhances its pharmacological properties and may improve its efficacy against resistant strains of fungi.
Fluconazole was originally developed by Pfizer and has been extensively studied for its antifungal properties. The synthesis of 4-Amino Fluconazole Bromide involves modifications to the basic fluconazole structure to enhance its biological activity and broaden its therapeutic applications.
4-Amino Fluconazole Bromide falls under the classification of azole antifungals. These compounds are characterized by their five-membered heterocyclic ring containing nitrogen atoms, which is crucial for their mechanism of action against fungal pathogens.
The synthesis of 4-Amino Fluconazole Bromide can be achieved through several methods, primarily involving the modification of fluconazole's chemical structure. One notable method includes the reaction of fluconazole with bromine in the presence of a suitable solvent and base to introduce the bromide group while maintaining the amino functionality.
4-Amino Fluconazole Bromide retains the core structure of fluconazole with an amino group at the 4-position and a bromine atom attached. Its molecular formula can be represented as .
4-Amino Fluconazole Bromide participates in various chemical reactions typical for azole compounds, including electrophilic substitutions and nucleophilic attacks.
The mechanism by which 4-Amino Fluconazole Bromide exerts its antifungal effects involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By blocking this enzyme, the compound disrupts cell membrane integrity, leading to cell death.
4-Amino Fluconazole Bromide is primarily utilized in:
4-Amino Fluconazole Bromide (CAS No. 150168-54-0) is a chemically modified derivative of the widely used antifungal agent fluconazole. Its systematic IUPAC name is 1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide, reflecting its ionic structure consisting of an organic cation paired with a bromide counterion [5] [8]. The molecular formula is C₁₃H₁₄F₂N₇O·Br, with a molecular weight of 402.20 g/mol [5] [6].
This compound is primarily recognized in pharmacological contexts as Fluconazole EP Impurity I, indicating its status as a characterized byproduct or intermediate during fluconazole synthesis [8]. Its chemical structure retains the core elements of fluconazole—specifically the bis-triazole-propanol scaffold and the 2,4-difluorophenyl group—while introducing critical modifications: replacement of one triazole hydrogen with an amino group (-NH₂) and association with a bromide ion [6].
Table 1: Chemical Identifiers of 4-Amino Fluconazole Bromide
Property | Value |
---|---|
CAS Number | 150168-54-0 |
IUPAC Name | 1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide |
Molecular Formula | C₁₃H₁₄F₂N₇O·Br |
Molecular Weight | 402.20 g/mol |
Synonyms | Fluconazole EP Impurity I, Fluconazole Amino Impurity |
SMILES | [Br-].Nn1cnn+c1 |
Key Identifier | CID 15390419 (PubChem) |
The compound exhibits hydrogen-bonding versatility with two hydrogen bond donors and eight hydrogen bond acceptors, enhancing its potential for biomolecular interactions compared to the parent fluconazole [6]. This property is critical for its role in research focused on structure-activity relationships (SAR) of azole antifungals, particularly in understanding how specific modifications influence target binding and antifungal efficacy [3] [6].
The structural evolution from fluconazole to 4-Amino Fluconazole Bromide involves two strategic alterations:
These modifications exemplify broader trends in antifungal development where urea/thiourea functionalities are incorporated to exploit hydrogen-bonding networks within CYP51. Research demonstrates that such groups can improve binding affinity against resistant fungal strains by forming additional anchor points with fungal-specific residues [3] .
Table 2: Impact of Structural Modifications on Molecular Properties
Structural Feature | Role in Antifungal Activity | Effect on Molecular Properties |
---|---|---|
2,4-Difluorophenyl Group | Maintains hydrophobic contact with CYP51 binding pocket | Preserves lipophilicity for membrane penetration |
1,2,4-Triazole Ring | Coordinates heme iron in CYP51 (primary mechanism) | Essential for antifungal activity |
Amino Group (-NH₂) | Adds H-bond donor/acceptor capability; targets fungal-specific residues | Enhances binding specificity; may reduce off-target effects |
Bromide Ion | Balances charge; improves crystallinity | Increases solubility; facilitates purification |
The electronic and steric consequences of these modifications are significant. Computational studies (e.g., Density Functional Theory analyses) indicate that the amino group alters electron density distribution across the triazole ring, potentially strengthening π-stacking or dipole interactions within the CYP51 binding site [3] [6]. Meanwhile, the bromide ion’s role extends beyond charge balance—it may facilitate salt formation for improved formulation stability [5] [8].
The development of azole antifungals spans distinct generations driven by the need to overcome resistance and toxicity:
Halogenation emerged as a critical strategy in this evolution. The introduction of fluorine atoms—as in fluconazole’s 2,4-difluorophenyl group—enhances membrane permeability, metabolic stability, and target affinity through electron-withdrawing effects and hydrophobic interactions [4] [9]. 4-Amino Fluconazole Bromide extends this approach by retaining these halogen contacts while adding ionic and hydrogen-bonding capabilities.
Table 3: Milestones in Azole Antifungal Development with Halogenation
Generation | Key Agents | Structural Innovations | Limitations Addressed |
---|---|---|---|
First (Imidazoles) | Ketoconazole | Imidazole ring; chlorinated benzene ring | First oral systemic agent; replaced toxic polyenes |
Second (Triazoles) | Fluconazole | Bis-triazole; 2,4-difluorophenyl group | Reduced hepatotoxicity; CNS penetration |
Third (Extended) | Voriconazole, Posaconazole | Fluorinated pyrimidines; optimized halogenated scaffolds | Aspergillus activity; biofilm penetration |
Derivatives | 4-Amino Fluconazole Bromide | Amino-functionalized triazole; bromide salt | Target resistance; binding specificity (research) |
The rationale for developing derivatives like 4-Amino Fluconazole Bromide stems from resistance mechanisms in pathogenic fungi—particularly mutations in CYP51 (ergosterol biosynthesis enzyme) and biofilm formation [3] [4]. By incorporating polar modifications into the fluconazole scaffold, researchers aim to overcome resistance while leveraging established safety profiles. Current research explores halogenated azoles with urea-linked pharmacophores to yield compounds with dual mechanisms, such as disrupting ergosterol synthesis and inhibiting efflux pumps [3] .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1